molecular formula C18H22N2O5 B5634717 2-[benzyl-[(4,5-dimethoxy-2-nitrophenyl)methyl]amino]ethanol

2-[benzyl-[(4,5-dimethoxy-2-nitrophenyl)methyl]amino]ethanol

Cat. No.: B5634717
M. Wt: 346.4 g/mol
InChI Key: WLHLEZGUJCCYIY-UHFFFAOYSA-N
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Description

2-[benzyl-[(4,5-dimethoxy-2-nitrophenyl)methyl]amino]ethanol is a complex organic compound with a unique structure that includes a benzyl group, a dimethoxy-nitrophenyl group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl-[(4,5-dimethoxy-2-nitrophenyl)methyl]amino]ethanol typically involves multiple steps, starting with the preparation of 4,5-dimethoxy-2-nitrobenzyl alcohol. This intermediate can be synthesized through the nitration of 4,5-dimethoxybenzyl alcohol

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to improve yield and reduce production costs. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl-[(4,5-dimethoxy-2-nitrophenyl)methyl]amino]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-[benzyl-[(4,5-dimethoxy-2-nitrophenyl)methyl]amino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[benzyl-[(4,5-dimethoxy-2-nitrophenyl)methyl]amino]ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2-nitrobenzyl alcohol: A precursor in the synthesis of the target compound.

    2-Nitrobenzyl alcohol: Shares the nitrobenzyl moiety but lacks the benzyl and aminoethanol groups.

    2,4-Dimethoxybenzyl alcohol: Similar structure but without the nitro group.

Uniqueness

2-[benzyl-[(4,5-dimethoxy-2-nitrophenyl)methyl]amino]ethanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[benzyl-[(4,5-dimethoxy-2-nitrophenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-24-17-10-15(16(20(22)23)11-18(17)25-2)13-19(8-9-21)12-14-6-4-3-5-7-14/h3-7,10-11,21H,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHLEZGUJCCYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN(CCO)CC2=CC=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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